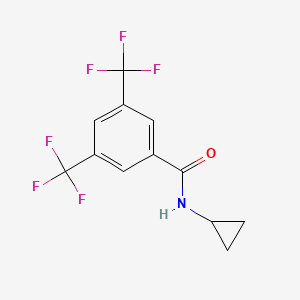![molecular formula C9H14O2 B14774650 1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone](/img/structure/B14774650.png)
1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. It is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
The synthesis of 1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, which can be derived from cyclohexene.
Oxidation: The cyclohexene is subjected to an oxidation reaction to introduce the oxirane ring. This can be achieved using reagents such as m-chloroperbenzoic acid (m-CPBA).
Functionalization: The methyl group is introduced at the 6-position of the bicyclic structure through a methylation reaction.
Ketone Formation: Finally, the ethanone group is introduced at the 3-position through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: It is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may also interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone can be compared with similar compounds such as:
7-Oxabicyclo[4.1.0]heptan-2-one: This compound has a similar bicyclic structure but lacks the methyl and ethanone groups.
3-methyl-6-(1-methylethyl)-7-oxabicyclo[4.1.0]heptan-2-one: This compound has additional substituents, which may alter its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone |
InChI |
InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3/t7?,8?,9-/m0/s1 |
InChI Key |
VPQYGKRHSKLXJB-HACHORDNSA-N |
Isomeric SMILES |
CC(=O)C1CC[C@]2(C(C1)O2)C |
Canonical SMILES |
CC(=O)C1CCC2(C(C1)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14774569.png)
![3-Bromo-5-chloro-[1,1'-biphenyl]-4-ol](/img/structure/B14774570.png)
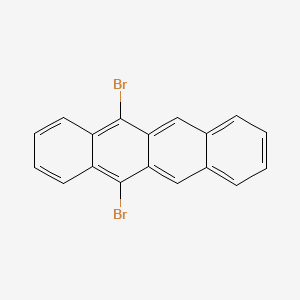
![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N-naphthalen-2-yl-N-[(2,3,4,5,6-pentafluorophenyl)methyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14774575.png)
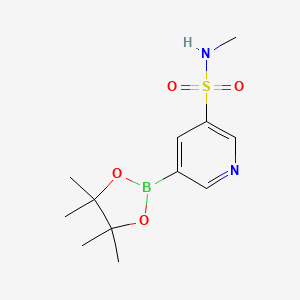
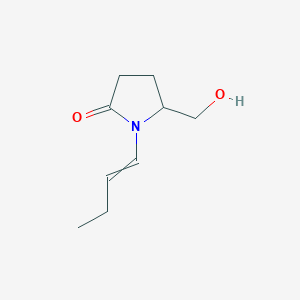
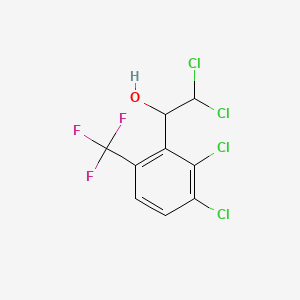
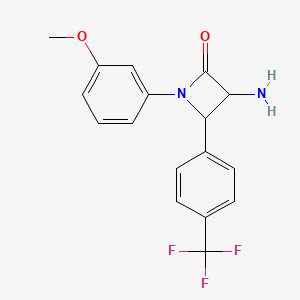
![5-Amino-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14774609.png)
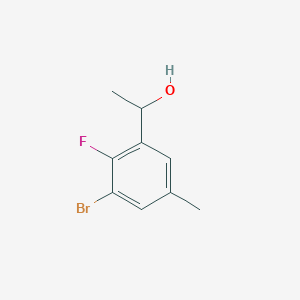

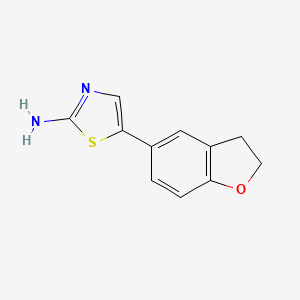
![4-[(3,6-Ditert-butylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14774638.png)
